3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-85-8) is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via a piperidin-3-yloxy group to a quinoxaline-6-carbonyl moiety. Its molecular formula is C₁₉H₁₆N₆O₂, with a molecular weight of 360.4 g/mol .
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c20-11-17-18(24-8-7-23-17)27-14-2-1-9-25(12-14)19(26)13-3-4-15-16(10-13)22-6-5-21-15/h3-8,10,14H,1-2,9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVYVXKSCLAYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the enzyme PARP-1, which is involved in DNA repair mechanisms. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of quinoxaline derivatives often involves the modification of existing scaffolds to enhance biological activity. The compound can be synthesized through a multi-step process that typically includes the formation of the quinoxaline core followed by the introduction of functional groups such as carbonitriles and piperidines. The structural formula can be represented as follows:
1. PARP-1 Inhibition
Recent studies have demonstrated that quinoxaline derivatives exhibit potent PARP-1 inhibitory activity. The compound's IC50 values were evaluated using a colorimetric assay, where it was found that it significantly inhibits PARP-1 activity. For instance, compounds derived from similar scaffolds showed IC50 values ranging from 2.31 nM to 57.35 nM, indicating a strong inhibitory potential compared to standard drugs like Olaparib .
Table 1: PARP-1 Inhibitory Activity of Quinoxaline Derivatives
| Compound | IC50 (nM) | Comparison with Olaparib |
|---|---|---|
| Compound A | 3.05 | 1.5 times more active |
| Compound B | 12.86 | Less active |
| Olaparib | 4.40 | Reference |
2. Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of quinoxaline derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) values indicate significant activity against various pathogens, with some derivatives showing MIC values as low as 0.22 μg/mL . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound X | S. aureus | 0.22 |
| Compound Y | S. epidermidis | 0.25 |
3. Anticancer Activity
Quinoxaline derivatives have been studied for their anticancer properties, showing efficacy against various tumor cell lines. One study highlighted that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer treatment .
The mechanisms underlying the biological activities of quinoxaline derivatives involve several pathways:
- PARP Inhibition : By inhibiting PARP-1, these compounds interfere with DNA repair processes, leading to increased cancer cell apoptosis.
- Reactive Oxygen Species (ROS) : Some studies indicate that quinoxaline compounds increase ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells .
Case Studies
Several case studies have illustrated the effectiveness of quinoxaline derivatives:
- Study on Anticancer Efficacy : A study evaluated the effects of a series of quinoxaline derivatives on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values below 10 μM for several compounds .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of these compounds against resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .
Chemical Reactions Analysis
Piperidine-Ether Linkage Formation
The ether bond between the quinoxaline-carbonyl-piperidine and pyrazine-carbonitrile is formed via nucleophilic substitution or Mitsunobu reactions:
-
Nucleophilic Substitution : Piperidin-3-ol reacts with a pyrazine derivative containing a leaving group (e.g., Cl, Br) under basic conditions .
-
Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols and heteroaromatics .
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, KI, acetonitrile, 80°C | 79% | |
| Etherification | DEAD, PPh₃, THF, rt | 65–85% |
Quinoxaline Core
-
Electrophilic Substitution : Nitration or halogenation at positions 3 and 7 due to electron-deficient nature .
-
Reduction : LiAlH₄ reduces the quinoxaline ring to a tetrahydro derivative .
Piperidine-Ether Linkage
-
Acid-Catalyzed Cleavage : HCl/EtOH cleaves the ether bond to regenerate piperidin-3-ol .
-
Oxidation : MnO₂ oxidizes the piperidine ring to a pyridine derivative .
Cyano Group
Stability and Degradation Pathways
-
Photodegradation : The quinoxaline moiety undergoes UV-induced cleavage .
-
Hydrolytic Degradation : The carbonyl group hydrolyzes in acidic/basic conditions (t₁/₂ = 12 h at pH 1) .
Degradation Products :
-
Quinoxaline-6-carboxylic acid
-
Piperidin-3-ol
-
Pyrazine-2-carboxylic acid
Comparative Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Requires activated pyrazine | 70–85% |
| Mitsunobu Reaction | Stereospecific | Costly reagents | 65–75% |
| Palladium-Catalyzed Cyanation | Mild conditions | Sensitivity to oxygen | 75–80% |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Aromaticity and Binding
- Quinoxaline vs. Pyrazole/Isoxazole: The quinoxaline group in the target compound provides a larger aromatic surface for π-π interactions compared to the 3,5-dimethylpyrazole (BK64513) or isoxazole (2034449-00-6). This may enhance binding affinity in protein targets but reduce solubility due to increased hydrophobicity .
Molecular Weight and Solubility Trends
- The target compound (360.4 g/mol) is heavier than analogs like 2034448-67-2 (339.3 g/mol), primarily due to the quinoxaline moiety. Higher molecular weight correlates with reduced solubility, a critical factor in drug design .
- BK64513 (354.4 g/mol) and 2034449-00-6 (355.4 g/mol) have similar weights but differ in polarity; the isoxazole in 2034449-00-6 may confer better aqueous solubility than the pyrazole in BK64513 .
Functional Group Impact on Stability
- Amide vs. Ester Linkages: The quinoxaline-6-carbonyl group in the target compound is an amide, which is generally hydrolytically stable under physiological conditions. In contrast, ester-containing analogs (e.g., 2034448-67-2) may exhibit faster metabolic degradation .
- Isoxazole vs.
Q & A
Q. Q1. What are the key structural features of 3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do they influence its reactivity in synthesis?
The compound combines a quinoxaline ring (electron-deficient aromatic system), a piperidine scaffold (providing conformational flexibility), and a pyrazine-carbonitrile moiety (polarizable for hydrogen bonding). The quinoxaline-6-carbonyl group enhances electrophilicity at the carbonyl site, facilitating nucleophilic substitution or amide coupling reactions. Piperidin-3-yl-oxy linkages may introduce steric hindrance, affecting reaction kinetics. Pyrazine-2-carbonitrile contributes to π-stacking interactions, relevant for biological target binding. For synthesis optimization, consider protecting-group strategies for the quinoxaline nitrogen and selective activation of the carbonyl group .
Q. Q2. What analytical methods are recommended to confirm the purity and identity of this compound?
- HPLC-MS : To assess purity and detect byproducts, especially from incomplete coupling during piperidine-quinoxaline conjugation.
- NMR Spectroscopy : H and C NMR to resolve signals from the quinoxaline (aromatic protons at ~8.5–9.0 ppm) and pyrazine-carbonitrile (nitrile peak at ~110–120 ppm in C).
- X-ray Crystallography : Critical for resolving stereochemical ambiguities in the piperidine ring (e.g., axial vs. equatorial substituents). Use SHELXL for refinement and PLATON for validation .
Advanced Research Questions
Q. Q3. How can researchers address discrepancies in biological activity data between in vitro and cell-based assays for this compound?
Contradictions may arise from:
- Solubility Issues : The pyrazine-carbonitrile group may reduce aqueous solubility, leading to false negatives. Use DMSO stock solutions with <0.1% final concentration.
- Metabolic Stability : Piperidine rings are prone to oxidation. Test metabolite profiles using LC-MS/MS and compare with in vitro CYP450 inhibition data .
- Assay Conditions : Optimize buffer pH (e.g., phosphate vs. HEPES) to stabilize the nitrile group, which may hydrolyze under basic conditions.
Q. Q4. What strategies are effective for resolving tautomeric or conformational ambiguities in the piperidine-quinoxaline linkage?
- Variable-Temperature NMR : Monitor dynamic processes (e.g., chair flipping in piperidine) by acquiring spectra at 25°C and −40°C.
- DFT Calculations : Compare computed H chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to identify dominant tautomers.
- Cocrystallization Studies : Co-crystallize with a binding partner (e.g., kinase domain) to lock the conformation. Use SHELXD for phase determination in twinned crystals .
Q. Q5. How can synthetic yields be improved for the quinoxaline-piperidine coupling step?
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig amination or HATU/DIPEA for amide bond formation.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, minimizing decomposition of the nitrile group.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., quinoxaline hydrolysis to diamine) and adjust stoichiometry .
Methodological Challenges in Structural Characterization
Q. Q6. What are common pitfalls in interpreting IR spectra for pyrazine-carbonitrile derivatives, and how can they be mitigated?
- Nitrile Peak Overlap : The C≡N stretch (~2230 cm) may overlap with quinoxaline C=N vibrations. Use deuterated solvents (e.g., DMSO-d6) to sharpen peaks.
- Hydrogen Bonding Artifacts : Moisture-induced broadening can obscure signals. Dry samples under vacuum (40°C, 24h) and acquire spectra under nitrogen .
Critical Analysis of Contradictory Data
- Stereochemical Assignments : Discrepancies in piperidine chair conformations (e.g., axial vs. equatorial substituents) may arise from low-resolution X-ray data (<1.0 Å). Use Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen-bonding networks .
- Biological IC Variability : Differences in kinase inhibition assays (e.g., ATP concentration) can skew results. Standardize assays using Z’-factor validation (≥0.5) and include control inhibitors (e.g., staurosporine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
